
1-Cyanoethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoethyl phenylcarbamate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of carbamate, characterized by the presence of a cyanoethyl group attached to the nitrogen atom and a phenyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanoethyl phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-cyanopropanol under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as a tertiary amine, and is carried out at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, and the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Cyanoethyl phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenylcarbamic acid and 3-cyanopropanol.
Aminolysis: Reaction with amines can lead to the formation of ureas and other derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Aminolysis: Involves the use of primary or secondary amines, often in the presence of a catalyst such as triethylamine.
Oxidation and Reduction: Common reagents include hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation.
Major Products Formed
Hydrolysis: Phenylcarbamic acid and 3-cyanopropanol.
Aminolysis: Ureas and related derivatives.
Oxidation: Phenolic compounds.
Reduction: Amines.
Scientific Research Applications
1-Cyanoethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 1-cyanoethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl phenylcarbamate: Similar structure but with a different substitution pattern.
Phenylcarbamate: Lacks the cyanoethyl group.
N-Phenylcarbamate: Similar but without the cyano group.
Uniqueness
1-Cyanoethyl phenylcarbamate is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
3686-21-3 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-cyanoethyl N-phenylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-8(7-11)14-10(13)12-9-5-3-2-4-6-9/h2-6,8H,1H3,(H,12,13) |
InChI Key |
GCFKEACPZZUAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



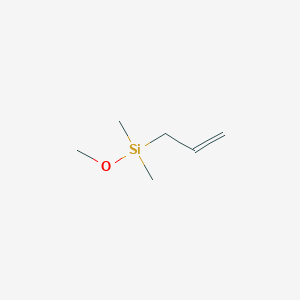
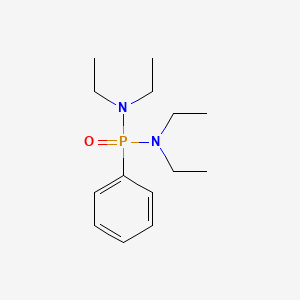

![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)

![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
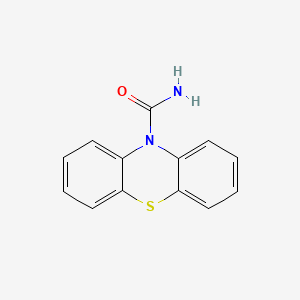

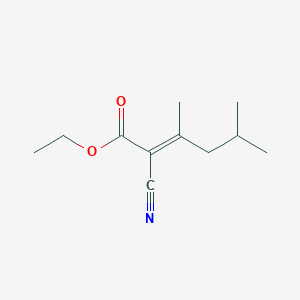
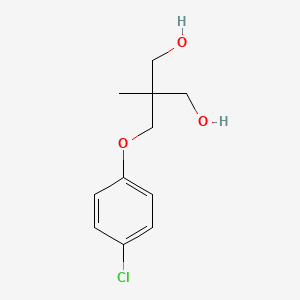
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
